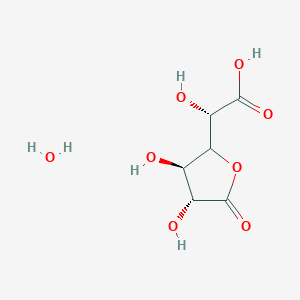
D-サッカリン酸1,4-ラクトン一水和物
概要
説明
D-サッカリン酸1,4-ラクトン(水和物)は、β-グルクロニダーゼ酵素の強力な阻害剤です。 複雑な炭水化物の代謝に関与する酵素であるβ-グルクロニダーゼを阻害する能力により、科学研究で広く使用されています .
科学的研究の応用
D-Saccharic Acid 1,4-lactone (hydrate) has a wide range of applications in scientific research:
作用機序
D-サッカリン酸1,4-ラクトン(水和物)は、主にβ-グルクロニダーゼの阻害を通じてその効果を発揮します。 この酵素は、グルクロニドの加水分解を担っています。 グルクロニドは、体内のさまざまな物質の解毒に関与しています。 β-グルクロニダーゼを阻害することにより、D-サッカリン酸1,4-ラクトン(水和物)はグルクロニドの分解を防ぎ、解毒プロセスを強化します . さらに、興奮性アミノ酸トランスポーターやペプチドトランスポーターの脱グリコシル化を阻害する可能性があります .
生化学分析
Biochemical Properties
D-Saccharic acid 1,4-lactone monohydrate has the ability to inhibit the activity of β-glucuronidase enzyme . This interaction with β-glucuronidase enzyme plays a significant role in its biochemical reactions. It potentially inhibits Klotho deglycosylation of excitatory amino acid transporters (EAATs) and peptide transporters (PEPTs) .
Cellular Effects
The effects of D-Saccharic acid 1,4-lactone monohydrate on various types of cells and cellular processes are significant. It influences cell function by inhibiting β-glucuronidase enzyme, which plays a crucial role in cellular metabolism .
Molecular Mechanism
At the molecular level, D-Saccharic acid 1,4-lactone monohydrate exerts its effects through binding interactions with biomolecules, specifically the β-glucuronidase enzyme . By inhibiting this enzyme, it can cause changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that it has a significant inhibitory effect on the β-glucuronidase enzyme .
Metabolic Pathways
D-Saccharic acid 1,4-lactone monohydrate is involved in the metabolic pathway of the β-glucuronidase enzyme . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .
準備方法
合成経路と反応条件
D-サッカリン酸1,4-ラクトン(水和物)は、通常、D-グルコースまたはD-グルクロン酸の酸化によって合成されます。 このプロセスは、硝酸や過マンガン酸カリウムなどの強力な酸化剤を制御された条件下で使用することを含みます . 反応の後、ラクトン化が行われてラクトン環構造が形成されます。
工業生産方法
D-サッカリン酸1,4-ラクトン(水和物)の工業生産は、多くの場合、微生物発酵を含みます。 特定の微生物、例えば特定の菌株の真菌や酵母を使用してグルコースを発酵させ、グルカル酸を生成します。 これは次に塩基で処理されてラクトンが形成され、その後溶液から結晶化されます .
化学反応の分析
反応の種類
D-サッカリン酸1,4-ラクトン(水和物)は、以下を含むさまざまな化学反応を受けます。
酸化: さらに酸化されてさまざまな誘導体を生成できます。
還元: ラクトン環は、対応するジオールに還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、硝酸や過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、さまざまなグルカル酸誘導体、ジオール、および置換ラクトンが含まれます .
科学研究における用途
D-サッカリン酸1,4-ラクトン(水和物)は、科学研究で幅広い用途があります。
類似化合物との比較
類似化合物
D-グルカロー1,4-ラクトン: D-サッカリン酸1,4-ラクトン(水和物)の別の名称。
D-サッカロラクトン: 同等の阻害特性を持つ類似化合物.
独自性
D-サッカリン酸1,4-ラクトン(水和物)は、β-グルクロニダーゼの強力な阻害と幅広い生物活性によりユニークです。 新規阻害剤の開発における標準剤として機能する能力は、他の類似化合物とは異なります .
生物活性
D-Saccharic acid 1,4-lactone monohydrate (DSL) is a derivative of D-glucaric acid and has garnered attention for its diverse biological activities, particularly as a beta-glucuronidase inhibitor . This compound exhibits significant potential in various therapeutic applications, including antioxidant , anticarcinogenic , and detoxifying properties . This article provides a detailed overview of its biological activity, supported by research findings and case studies.
DSL primarily functions as an inhibitor of beta-glucuronidase, an enzyme involved in the metabolism of glucuronides. By inhibiting this enzyme, DSL can modulate various biochemical pathways that are implicated in oxidative stress and inflammation, which are critical factors in many diseases.
- Beta-Glucuronidase Inhibition : DSL has an IC50 value of approximately 45 µM for human beta-glucuronidase, demonstrating its effectiveness as an inhibitor .
- Antioxidant Activity : DSL protects cells from oxidative damage by maintaining mitochondrial integrity and modulating apoptotic pathways .
Protective Effects Against Oxidative Stress
A study investigated the protective role of DSL against tertiary butyl hydroperoxide (TBHP)-induced cytotoxicity in murine hepatocytes. The results indicated that DSL significantly counteracted TBHP-induced oxidative stress by:
- Preventing cell death through mitochondrial-dependent pathways.
- Restoring mitochondrial membrane potential and reducing cytochrome c release into the cytosol .
Anti-Diabetic Properties
DSL has been shown to ameliorate complications associated with diabetes. In alloxan-induced diabetic rats, DSL:
- Reduced hyperglycemia and restored normal levels of serum alkaline phosphatase (ALP) and alanine aminotransferase (ALT).
- Inhibited pancreatic beta-cell apoptosis by modulating both extrinsic and intrinsic apoptotic pathways .
The following table summarizes key findings from studies on DSL's effects in diabetic models:
Case Studies
- Hepatoprotective Effects : In a study involving murine hepatocytes, DSL demonstrated significant protective effects against TBHP-induced cytotoxicity, highlighting its potential for liver protection during oxidative stress conditions .
- Diabetes Management : In diabetic rat models, DSL effectively mitigated oxidative stress-related complications by preserving pancreatic function and preventing apoptosis in beta-cells, thus suggesting its utility as a dietary supplement for diabetes management .
- Renal Protection : Another study indicated that DSL could protect against kidney damage in diabetic rats by restoring intracellular antioxidant defenses and modulating inflammatory responses .
特性
IUPAC Name |
(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.H2O/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;/h1-4,7-9H,(H,10,11);1H2/t1-,2-,3+,4+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFKVZHSFSFLPU-QGBSHYGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(=O)OC1C(C(=O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















